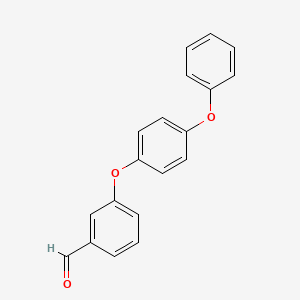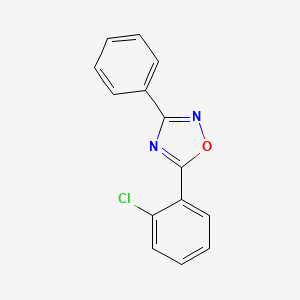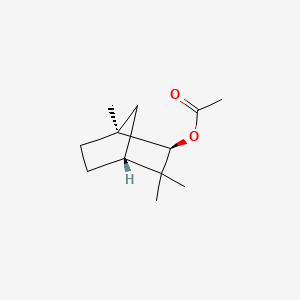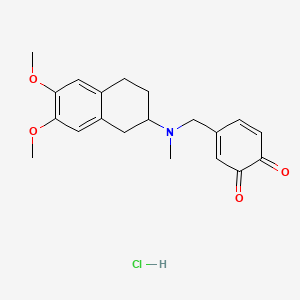
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes multiple methoxy groups and a hydrochloride salt, which contribute to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves several steps. The starting materials typically include aromatic compounds with methoxy groups. The synthetic route may involve:
Aromatic substitution reactions: to introduce methoxy groups.
Cyclization reactions: to form the azocin ring structure.
Hydrogenation reactions: to reduce double bonds and introduce tetrahydro groups.
Methylation reactions: to add methyl groups.
Formation of the hydrochloride salt: through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form different hydrogenated derivatives.
Substitution reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves its interaction with molecular targets and pathways. The compound may:
Bind to specific receptors: or enzymes, modulating their activity.
Alter cellular signaling pathways: , affecting various biological processes.
Induce changes in gene expression: or protein synthesis, leading to physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- include:
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10-dimethoxy-, hydrochloride, (±)- .
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10,11-trimethoxy-6-(2-propenyl)-, hydrochloride, (±)- .
Uniqueness
The uniqueness of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry.
特性
CAS番号 |
75370-39-7 |
|---|---|
分子式 |
C20H24ClNO4 |
分子量 |
377.9 g/mol |
IUPAC名 |
4-[[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylamino]methyl]cyclohexa-3,5-diene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(12-13-4-7-17(22)18(23)8-13)16-6-5-14-10-19(24-2)20(25-3)11-15(14)9-16;/h4,7-8,10-11,16H,5-6,9,12H2,1-3H3;1H |
InChIキー |
FGIINDXKPXRHSO-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=O)C(=O)C=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


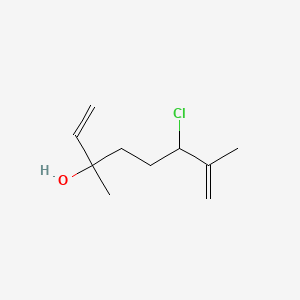
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)

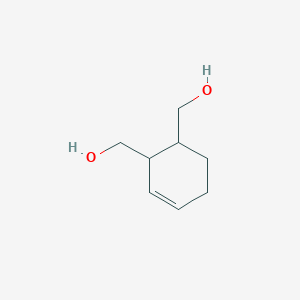
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
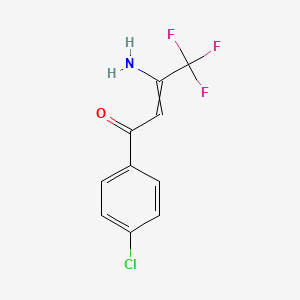
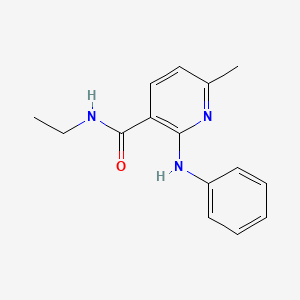
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
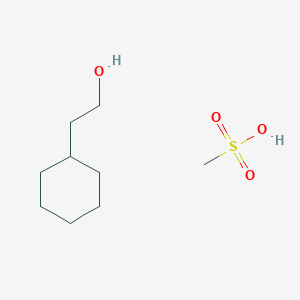

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
